molecular formula C16H21F3N2O2S B6446496 N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide CAS No. 2548987-55-7

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide

Cat. No. B6446496
CAS RN: 2548987-55-7
M. Wt: 362.4 g/mol
InChI Key: ANWCGLSYDVKCOM-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their various biological activities and are widely used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group. This could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general can undergo various reactions, including hydrolysis, acylation, and displacement reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the presence of the trifluoromethyl group and sulfonamide group would influence its properties .

Mechanism of Action

The mechanism of action of N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide is not fully understood. However, it is believed that the compound interacts with a variety of biological targets, including enzymes and receptors, and modulates their activity. In addition, the compound has been shown to interact with a variety of drugs and drug delivery systems, and to modulate their activity.
Biochemical and Physiological Effects
This compound(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with a variety of enzymes and receptors, and to modulate their activity. In addition, it has been shown to interact with a variety of drugs and drug delivery systems, and to modulate their activity. Furthermore, it has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has several advantages and limitations when used in laboratory experiments. The compound is easy to synthesize, and can be prepared in a variety of solvents and catalysts. In addition, the compound is highly soluble in a variety of solvents and is stable at a wide range of temperatures. However, the compound is not very stable in the presence of light and oxygen, and may degrade over time.

Future Directions

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has a wide range of potential applications in the field of medicinal chemistry. Further research is needed to explore the compound's potential for use as a drug candidate, as well as its potential for use in drug delivery systems. In addition, further research is needed to explore the compound's potential for use in the treatment of cancer, inflammation, and other diseases. Finally, further research is needed to explore the compound's potential for use in the development of novel therapeutic agents.

Synthesis Methods

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide can be synthesized using a variety of methods. The most common methods involve the reaction of a sulfonamide with a cyclopropane ring, followed by a piperidine ring and a trifluoromethylbenzyl group. The reaction can be carried out in a variety of solvents, including toluene, methanol, and acetonitrile. The reaction can also be catalyzed by a variety of reagents, including dimethylformamide, piperidine, and triethylamine.

Scientific Research Applications

N-(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)cyclopropanesulfonamide has been studied for its potential application in the field of medicinal chemistry. The compound has been shown to interact with a variety of biological targets, including enzymes and receptors, and to modulate their activity. In addition, it has been used as a tool to study the structure and function of proteins and other biological molecules. It has also been used to study the structure and function of various drugs and drug delivery systems.

properties

IUPAC Name

N-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2S/c17-16(18,19)13-5-3-12(4-6-13)10-21-9-1-2-14(11-21)20-24(22,23)15-7-8-15/h3-6,14-15,20H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWCGLSYDVKCOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)C(F)(F)F)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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